
tert-Butyl(phosphanylmethyl)phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl(phosphanylmethyl)phosphane is a tertiary phosphine compound characterized by the presence of two phosphine groups attached to a tert-butyl group and a methyl group. This compound is of significant interest in the field of organophosphorus chemistry due to its unique structural and electronic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
tert-Butyl(phosphanylmethyl)phosphane can be synthesized through the reaction of tert-butylphosphine with chloromethylphosphine under controlled conditions. The reaction typically involves the use of a base such as sodium hydride to facilitate the deprotonation of the phosphine group, followed by nucleophilic substitution with chloromethylphosphine .
Industrial Production Methods
Industrial production of this compound often involves the use of Grignard reagents. The interaction of Grignard organomagnesium reagents with corresponding chlorophosphines is a widely-used method for synthesizing tertiary phosphines . This method is favored for its efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl(phosphanylmethyl)phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine hydrides.
Substitution: The phosphine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as oxygen or hydrogen peroxide for oxidation reactions, and reducing agents like lithium aluminum hydride for reduction reactions. Substitution reactions often involve halogenated compounds as substrates .
Major Products Formed
The major products formed from these reactions include phosphine oxides, phosphine hydrides, and substituted phosphines, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
tert-Butyl(phosphanylmethyl)phosphane has a wide range of applications in scientific research, including:
Chemistry: It is used as a ligand in transition metal catalysis, facilitating various organic transformations.
Biology: The compound is used in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Wirkmechanismus
The mechanism of action of tert-Butyl(phosphanylmethyl)phosphane involves its ability to act as a ligand, coordinating with metal centers in catalytic processes. The compound’s phosphine groups can donate electron density to metal atoms, stabilizing reactive intermediates and facilitating various catalytic cycles. The molecular targets and pathways involved depend on the specific catalytic process and the metal center used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to tert-Butyl(phosphanylmethyl)phosphane include:
Tributylphosphine: Another tertiary phosphine with three butyl groups attached to the phosphorus atom.
Triphenylphosphine: A tertiary phosphine with three phenyl groups attached to the phosphorus atom.
Trimethylphosphine: A tertiary phosphine with three methyl groups attached to the phosphorus atom.
Uniqueness
This compound is unique due to its specific combination of tert-butyl and methyl groups attached to the phosphorus atoms. This unique structure imparts distinct steric and electronic properties, making it particularly useful in certain catalytic applications where other tertiary phosphines may not be as effective .
Eigenschaften
CAS-Nummer |
113388-18-4 |
|---|---|
Molekularformel |
C5H14P2 |
Molekulargewicht |
136.11 g/mol |
IUPAC-Name |
tert-butyl(phosphanylmethyl)phosphane |
InChI |
InChI=1S/C5H14P2/c1-5(2,3)7-4-6/h7H,4,6H2,1-3H3 |
InChI-Schlüssel |
URPDJZKCFNUICC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)PCP |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


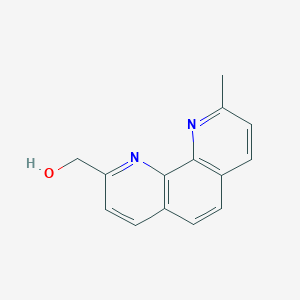
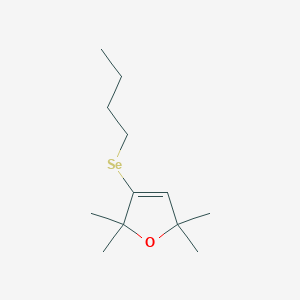
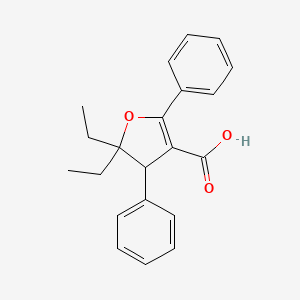
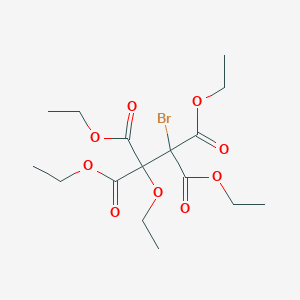
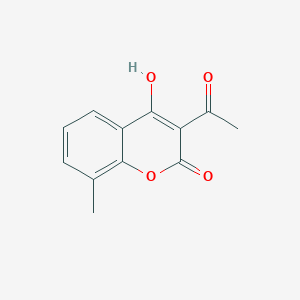
![1,1'-(Butane-2,3-diyl)bis[4-(2-methylpropyl)benzene]](/img/structure/B14297053.png)
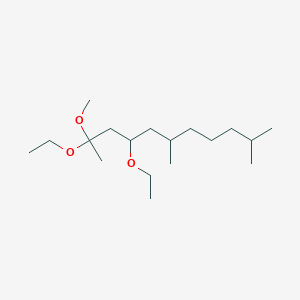
![N-Butyl-N-[2-(trimethoxysilyl)ethyl]butan-1-amine](/img/structure/B14297061.png)
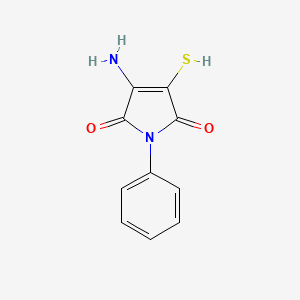
![1,1'-{(Chloromethylene)bis[(4,1-phenylene)oxy]}dibenzene](/img/structure/B14297075.png)
![4-[(E)-({4-[(Oxiran-2-yl)methoxy]phenyl}methylidene)amino]benzoic acid](/img/structure/B14297077.png)
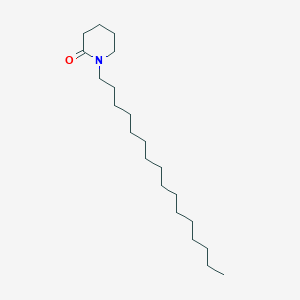
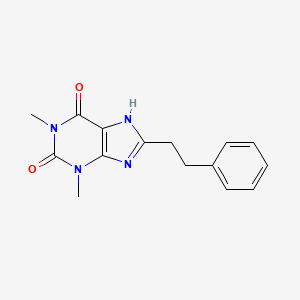
![4-Chlorobicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B14297093.png)
